1,2-Dihydro-difluocortolone Valerate
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Overview
Description
1,2-Dihydro-difluocortolone Valerate is a potent topical corticosteroid primarily used in dermatology for the treatment of inflammatory skin disorders such as eczema, seborrheic eczema, lichen planus, and psoriasis . This compound is known for its anti-inflammatory and anti-itching properties, making it a valuable medication in managing various skin conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-difluocortolone Valerate involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-difluocortolone Valerate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
Scientific Research Applications
1,2-Dihydro-difluocortolone Valerate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying steroid chemistry and the effects of fluorination on steroid activity.
Biology: Investigated for its effects on cellular processes and its potential as a tool in studying inflammation and immune responses.
Medicine: Widely used in dermatology for treating inflammatory skin conditions. Research is ongoing to explore its potential in treating other inflammatory diseases.
Industry: Utilized in the formulation of topical creams and ointments for medical use.
Mechanism of Action
1,2-Dihydro-difluocortolone Valerate exerts its effects by inducing the production of lipocortins, which are phospholipase A2 inhibitory proteins. This inhibition prevents the release of arachidonic acid, a precursor to inflammatory mediators such as prostaglandins and leukotrienes. By reducing the formation and activity of these mediators, the compound effectively reduces inflammation and itching .
Comparison with Similar Compounds
Similar Compounds
Difluocortolone: A closely related compound with similar anti-inflammatory properties.
Flumethasone: Another corticosteroid used for similar dermatological applications.
Uniqueness
1,2-Dihydro-difluocortolone Valerate is unique due to its specific fluorination pattern and valerate ester, which enhance its potency and duration of action compared to other corticosteroids .
Properties
Molecular Formula |
C27H38F2O5 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate |
InChI |
InChI=1S/C27H38F2O5/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3/h11,15,17-18,20,22,24,32H,5-10,12-14H2,1-4H3/t15?,17-,18-,20?,22-,24+,25-,26-,27-/m0/s1 |
InChI Key |
MPXOYYMAGVOHGK-IIOWDOIBSA-N |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@H]1C(C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CC(C4=CC(=O)CC[C@@]43C)F)F)O)C)C |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)CCC43C)F)F)O)C)C |
Origin of Product |
United States |
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